molecular formula C17H15NO3 B3031259 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione CAS No. 217493-71-5

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

Cat. No.: B3031259
CAS No.: 217493-71-5
M. Wt: 281.3 g/mol
InChI Key: GTFIXYRYXVQGML-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxybenzyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and isoquinoline-1,3-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-benzyl)-4H-isoquinoline-1,3-dione.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets. The methoxybenzyl group can enhance its binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. The isoquinoline core can interact with DNA or proteins, influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-benzyl)-4H-isoquinoline-1,3-dione
  • 2-(4-Methyl-benzyl)-4H-isoquinoline-1,3-dione
  • 2-(4-Chloro-benzyl)-4H-isoquinoline-1,3-dione

Uniqueness

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFIXYRYXVQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363084
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

217493-71-5
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine (8.3 g) was added to homophthalic anhydride (8.1 g). The mixture was stirred at 180° C. overnight. Water was added to the reaction solution. The mixture was then extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 2-(4-methoxybenzyl)-4H-isoquinoline-1,3-dione (11.8 g).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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